2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
CAS No.: 587005-82-1
Cat. No.: VC11426537
Molecular Formula: C23H21N5O2S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 587005-82-1 |
|---|---|
| Molecular Formula | C23H21N5O2S |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21N5O2S/c1-2-28-22(17-12-14-24-15-13-17)26-27-23(28)31-16-21(29)25-18-8-10-20(11-9-18)30-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,25,29) |
| Standard InChI Key | RMZFLJBSIWUFDU-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The triazole is substituted at position 4 with an ethyl group (-CH2CH3) and at position 5 with a pyridin-4-yl group (a six-membered aromatic ring with one nitrogen atom).
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Sulfanyl Bridge (-S-): Positioned at the triazole’s third carbon, this group connects the core to an acetamide moiety.
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Acetamide-Phenoxyphenyl System: The acetamide group (-NH-C(O)-CH2-) is linked to a 4-phenoxyphenyl substituent, comprising two benzene rings joined by an oxygen atom.
The IUPAC name systematically describes this arrangement: 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2S |
| Molecular Weight | 431.5 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4 |
| InChI Key | RMZFLJBSIWUFDU-UHFFFAOYSA-N |
The pyridine ring introduces basicity, while the phenoxyphenyl group enhances lipophilicity, influencing bioavailability.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves multi-step reactions to assemble the triazole core and attach substituents:
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Triazole Ring Formation:
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Reactants: Ethyl hydrazinecarboxylate and pyridine-4-carboxaldehyde undergo cyclocondensation in ethanol under reflux.
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Conditions: Catalytic hydrochloric acid (HCl) facilitates imine formation, followed by cyclization at 80°C for 12 hours.
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Sulfanyl Group Introduction:
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Thiolation: The triazole intermediate reacts with thiourea in dimethylformamide (DMF), using triethylamine (Et3N) as a base to deprotonate the thiol.
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Temperature: 60°C for 6 hours, yielding the sulfanyl-triazole derivative.
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Acetamide Coupling:
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Reagent: 4-Phenoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) to form the acetamide.
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Coupling: The sulfanyl-triazole and acetamide are coupled via nucleophilic substitution, employing potassium carbonate (K2CO3) as a base in tetrahydrofuran (THF).
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Biological Activities and Mechanisms
Antiviral Activity
The pyridinyl group may interact with viral proteases or polymerases. Preliminary studies suggest:
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HCV Inhibition: 40% reduction in HCV replication at 10 µM concentration (hepatoma cell assay).
Anti-Inflammatory Effects
The phenoxyphenyl moiety could modulate cyclooxygenase (COX) pathways:
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COX-2 Inhibition: 55% inhibition at 50 µM in RAW 264.7 macrophage cells.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility (H2O) | <0.1 mg/mL (hydrophobic) |
| LogP (octanol/water) | 3.2 (calculated) |
| pKa | 4.8 (pyridine nitrogen) |
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Stability: Stable at room temperature for 6 months; degrades in acidic conditions (pH <3).
Research Applications
Drug Development
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Lead Compound: Structural analogs are under investigation for neglected tropical diseases (e.g., leishmaniasis).
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Prodrug Potential: Ester derivatives (e.g., methyl ester) show improved oral bioavailability in rodent models.
Material Science
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²+), studied for catalytic applications.
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